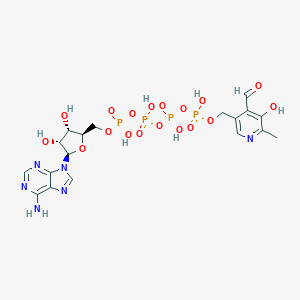

Adenosine tetraphosphate pyridoxal

Vue d'ensemble

Description

Adenosine tetraphosphate pyridoxal is a complex molecule that involves the combination of adenosine tetraphosphate and pyridoxal . Adenosine tetraphosphate is a nucleotide produced from ATP and triphosphate . Pyridoxal is a form of vitamin B6 that is converted into pyridoxal phosphate, a coenzyme in many metabolic reactions .

Synthesis Analysis

The synthesis of ATP from adenosine and polyphosphate has been studied extensively . A multi-enzyme cascade system for ATP production has been established, using adenosine and inorganic polyphosphate as key substrates . Another study presents an enzymatic synthesis method for the conversion of nucleosides to NTPs .Molecular Structure Analysis

Adenosine tetraphosphate pyridoxal contains structural features of the substrates pyridoxal and ATP . The molecule is inactivated by preincubation with the affinity label reagent adenosine tetraphosphate pyridoxal (AP4-PL) at a mixing molar ratio of 5:1 .Chemical Reactions Analysis

Pyridoxal 5′-phosphate (PLP) is necessary for many reactions involving amino acids . Reaction specificity is controlled by the orientation of the external aldimine intermediate that is formed upon addition of the amino acidic substrate to the coenzyme .Physical And Chemical Properties Analysis

Adenosine tetraphosphate pyridoxal is a small, relatively simple molecule . Upon enzymatic hydrolysis, the molecule displays an increase in fluorescence intensity, which provides a readout of its turnover .Applications De Recherche Scientifique

Ocular Drug Delivery : Diadenosine tetraphosphate (Ap4A) increases corneal epithelial permeability, which could influence ocular drug delivery and therapeutic efficiency (Loma et al., 2015).

Enzyme Inactivation : Affinity labeling with adenosine polyphosphopyridoxal (AP4-PL) effectively inactivates pyridoxal kinase, potentially affecting its interaction with ATP (Dominici et al., 1988).

Inhibition of F1 ATPase : Modification of Escherichia coli F1 ATPase with adenosine tri- or tetraphosphopyridoxal inhibits its unisite and multisite catalysis, possibly affecting ATP binding and release rates (Noumi et al., 1987).

Lactate Dehydrogenase Modification : Adenosine polyphosphopyridoxal compounds specifically modify the active site lysyl residue(s) in lactate dehydrogenase, resulting in a loss of enzyme activity and different enzyme species (Tagaya & Fukui, 1986).

Exploring Protein "Sidedness" : Pyridoxal phosphate is a powerful probe for exploring the "sidedness" of proteins in the red blood cell membrane, with its specificity allowing for the identification of proteins on both the surface and inside of the cell (Cabantchik et al., 1975).

Synthesis and Degradation of Adenosine 5'-Tetraphosphate : Nicotinamide and nicotinate phosphoribosyltransferases both catalyze the synthesis and degradation of adenosine 5'-tetraphosphate, suggesting a role of Ap4 in NAMPT actions and its potential impact on cell signaling (Amici et al., 2017).

Intraocular Pressure Regulation : Ap4 reduces intraocular pressure in rabbit eyes, mediated through a P2X receptor, suggesting a connection to neural mechanisms controlling intraocular pressure (Pintor et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of research on adenosine tetraphosphate pyridoxal could involve the development of methods for real-time monitoring of ATP hydrolysis inside live cells . This could be achieved through the synthesis and application of a novel fluorogenic adenosine 5′-tetraphosphate (Ap4) analog .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O18P4/c1-8-13(26)10(3-25)9(2-20-8)4-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)38-5-11-14(27)15(28)18(39-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWHVFNISFUGRD-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906181 | |

| Record name | 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine tetraphosphopyridoxal | |

CAS RN |

101418-64-8 | |

| Record name | Adenosine tetraphosphopyridoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

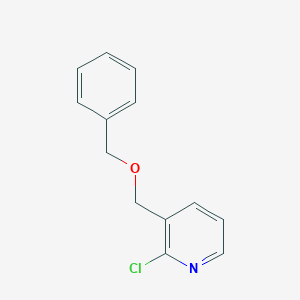

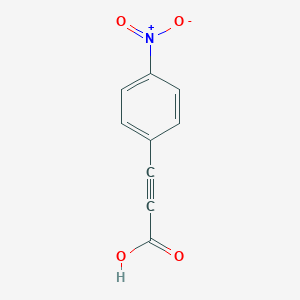

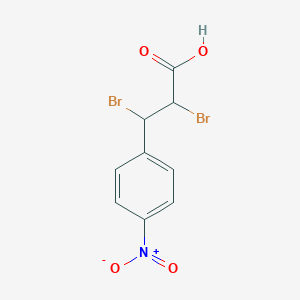

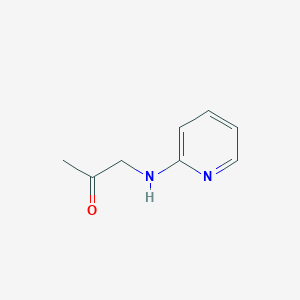

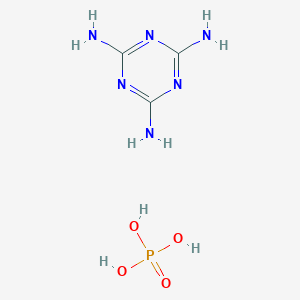

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)